molecular formula C13H24N2O2 B567359 Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate CAS No. 1246739-82-1

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate

Cat. No.: B567359
CAS No.: 1246739-82-1
M. Wt: 240.347
InChI Key: JOWISBFSJNIJSP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-pyrrolidin-1-ylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-8-11(9-10)15-6-4-5-7-15/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWISBFSJNIJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175757
Record name 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878156-27-5
Record name 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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